Emetine, dihydrochloride

Description

Structural Composition and Physicochemical Properties

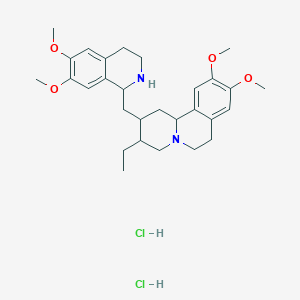

Emetine dihydrochloride is a white to off-white crystalline compound derived from the roots of Cephaelis ipecacuanha. Its structure comprises a benzoquinolizine backbone fused with an isoquinoline moiety, featuring four methoxy groups and a secondary amine (Figure 1). The dihydrochloride salt enhances water solubility (100 mg/mL at 25°C), making it suitable for injectable formulations. Key physicochemical properties include:

The compound’s stability is pH-dependent, with optimal integrity maintained in acidic solutions (pH 3–5). Autoclaving at 121°C for 15 minutes does not compromise its activity, a critical feature for sterile preparations. However, decomposition occurs at temperatures exceeding 221°C, releasing toxic fumes of hydrogen chloride and nitrogen oxides.

Historical Development as a Therapeutic Agent

Emetine’s therapeutic use dates to the 17th century, when Portuguese colonists in Brazil observed indigenous populations using ipecac syrup for dysentery. Isolation of emetine in 1817 marked a turning point, but its dihydrochloride salt—first synthesized in 1948—became the preferred form due to improved solubility and bioavailability. By the mid-20th century, emetine dihydrochloride was the standard treatment for invasive amoebiasis, achieving cure rates of 85–90% in hepatic abscesses.

The compound’s mechanism of action, elucidated in the 1970s, involves irreversible binding to the 40S ribosomal subunit, halting translocation during protein synthesis (Figure 2). This activity extends beyond protozoa: emetine dihydrochloride inhibits viral replication in RNA viruses (e.g., SARS-CoV-2) by blocking viral polymerase assembly. Despite these benefits, its use declined post-1980s due to cardiotoxicity (QT prolongation) and neurotoxicity (tremors, muscle weakness). Today, it serves as a second-line agent for drug-resistant amoebiasis and a research tool in oncology.

Comparative Analysis with Related Isoquinoline Alkaloids

Emetine dihydrochloride belongs to the isoquinoline alkaloid family, which includes over 2,500 compounds with diverse bioactivities. A comparative analysis with structurally similar alkaloids highlights key differences (Table 2):

| Alkaloid | Molecular Formula | Source | Mechanism | Applications |

|---|---|---|---|---|

| Emetine Dihydrochloride | $$ \text{C}{29}\text{H}{42}\text{Cl}2\text{N}2\text{O}_4 $$ | Cephaelis ipecacuanha | 40S ribosomal inhibition | Amoebiasis, antiviral research |

| Tylophorine | $$ \text{C}{24}\text{H}{27}\text{NO}_4 $$ | Tylophora indica | NF-κB pathway suppression | Anti-inflammatory, anticancer |

| Tylophorinicine | $$ \text{C}{24}\text{H}{27}\text{NO}_5 $$ | Vincetoxicum indicum | Topoisomerase I inhibition | Antiproliferative agent |

While all three alkaloids share an isoquinoline core, emetine dihydrochloride’s additional methoxy groups and quinolizine ring enhance ribosomal binding affinity. Unlike tylophorine—which modulates inflammatory pathways—emetine’s primary target remains translation machinery, making it less selective but broader in scope. Tylophorinicine, though structurally analogous, exhibits lower toxicity in mammalian cells due to its preference for topoisomerase I over ribosomal proteins.

Properties

IUPAC Name |

2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H40N2O4.2ClH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JROGBPMEKVAPEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H40N2O4.2ClH, C29H42Cl2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

553.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clusters of needles after drying at 221 °F. Turns yellow on exposure to light or heat. An injectable form of emetine, an anti amebic. Emetine is the active ingredient of ipecac. (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Soluble (>=10 mg/ml at 70 °F) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

316-42-7 | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Melting Point |

455 to 491 °F decomposes (EPA, 1998) | |

| Details | U.S. Environmental Protection Agency. 1998. Extremely Hazardous Substances (EHS) Chemical Profiles and Emergency First Aid Guides. Washington, D.C.: U.S. Government Printing Office. | |

| Record name | EMETINE, DIHYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4978 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Preparation Methods

Acidic Ethanol Extraction

The initial step involves grinding dried ipecac roots into a fine powder and subjecting them to ultrasonic extraction with 70% acidic ethanol (containing 2% hydrochloric acid). This solvent system effectively dissolves both emetine and its analog, cephaeline, while minimizing the co-extraction of non-alkaloidal components. A solvent-to-material ratio of 20:1 (e.g., 200 mL of ethanol per 10 g of plant material) is commonly employed to maximize yield. The acidic environment (pH ~2–3) ensures protonation of the alkaloids, enhancing their solubility in ethanol.

Centrifugation and Ethanol Evaporation

After extraction, the mixture is centrifuged to remove particulate matter, yielding a supernatant rich in alkaloids. The ethanol is then evaporated under reduced pressure at 40–60°C, concentrating the solution to approximately 20% of its original volume. Adjusting the pH to 10 with ammonia precipitates impurities while keeping the alkaloids in solution due to their amphoteric nature.

Diethyl Ether Partitioning

The concentrated solution is subjected to sequential diethyl ether extractions (1–4 cycles) to isolate the alkaloids. Emetine and cephaeline, being less polar than other components, partition into the organic phase. Each extraction uses a volume of diethyl ether equal to the aqueous phase, with the combined ether layers evaporated to obtain a crude alkaloid residue.

Modern Chromatographic Purification Techniques

Purification of emetine dihydrochloride from the crude extract requires high-resolution chromatographic methods to separate it from structurally similar compounds like cephaeline.

Preparative HPLC Conditions

The residue is dissolved in acetonitrile (1 g/mL) and injected into a preparative HPLC system equipped with a C18 or ODS column. The mobile phase consists of acetonitrile and 0.05% triethylamine (45:55 to 40:60 v/v), which effectively resolves emetine and cephaeline due to differences in their hydrophobicity. A flow rate of 1.0–5.0 mL/min and UV detection at 283 nm are employed to monitor elution.

Table 1: Comparative HPLC Parameters for Emetine Dihydrochloride Purification

| Parameter | Example 1 (Patent CN102633793B) | Example 2 (Patent CN102633793A) |

|---|---|---|

| Column Type | C18 | ODS |

| Mobile Phase Ratio | 45:55 (ACN:Triethylamine) | 40:60 (ACN:Triethylamine) |

| Flow Rate | 4.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 283 nm | 283 nm |

| Injection Volume | 10 mL | 10 mL |

Fraction Collection and Lyophilization

Emetine-containing fractions are collected based on UV absorbance profiles, and the solvent is evaporated under vacuum. The residue is dissolved in water, adjusted to pH 3–5 with hydrochloric acid, and lyophilized to obtain emetine dihydrochloride as a crystalline powder. This step ensures the removal of residual acetonitrile and stabilizes the compound for long-term storage.

Quality Control and Analytical Validation

Ensuring the purity and identity of emetine dihydrochloride requires robust analytical methods.

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC using a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid is employed to assess purity. Emetine dihydrochloride typically elutes at 12–14 minutes under these conditions, with a purity exceeding 98%.

Spectroscopic Characterization

Fourier-transform infrared spectroscopy (FT-IR) confirms the presence of secondary amine and aromatic moieties, while nuclear magnetic resonance (NMR) spectroscopy provides structural verification. Key NMR signals include δ 1.2–1.5 ppm (methyl groups) and δ 7.2–7.8 ppm (aromatic protons).

Industrial-Scale Production Considerations

Scaling up emetine dihydrochloride production involves optimizing solvent recovery, reducing cycle times, and ensuring compliance with Good Manufacturing Practices (GMP).

Chemical Reactions Analysis

Types of Reactions: Emetine, dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of emetine N-oxide, while reduction can yield demethylated derivatives .

Scientific Research Applications

Anticancer Properties

Emetine dihydrochloride has been studied extensively for its anticancer effects, particularly against non-small cell lung cancer (NSCLC). Research indicates that emetine inhibits tumor progression by targeting the epidermal growth factor receptor (EGFR) signaling pathway. In a study, emetine significantly reduced EGFR phosphorylation and expression in resistant NSCLC cell lines, demonstrating its potential to overcome drug resistance associated with EGFR mutations . The compound also exhibited anti-proliferative effects on various cancer cell lines and inhibited tumor growth in xenograft models, suggesting its utility as a novel therapeutic agent for lung cancer .

Table 1: Emetine's Effects on Cancer Cell Lines

| Cancer Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Non-Small Cell Lung Cancer | Inhibition of EGFR signaling | Reduced cell viability and migration |

| Acute Myeloid Leukemia | Induction of oxidative stress and differentiation | Decreased leukemic burden in vivo |

| Osteosarcoma | Cytotoxic effects | Tumor reduction observed |

Treatment of Radiation-Induced Lung Injury

Recent studies have highlighted emetine's protective effects against radiation-induced lung injury (RILI). Emetine dihydrochloride was shown to inhibit epithelial-mesenchymal transition (EMT) in lung tissues, a critical process in RILI development. By blocking the Smad3 signaling pathway, emetine alleviated symptoms such as lung hyperemia and collagen deposition following radiation exposure . This finding positions emetine as a promising candidate for therapeutic strategies aimed at mitigating RILI.

Antiviral Activity Against SARS-CoV-2

Emetine has emerged as a potent antiviral agent against SARS-CoV-2, the virus responsible for COVID-19. Studies have reported sub-micromolar effective concentrations (EC50) of emetine against the virus, with significant accumulation in lung tissues . Its mechanism involves disrupting viral replication processes, making it a potential lead compound for developing new anti-COVID-19 therapies. However, caution is warranted due to its associated cardiotoxicity at higher doses.

Antimalarial Applications

Emetine dihydrochloride has also been investigated for its antimalarial properties. Drug repositioning studies have identified it as an effective agent against malaria parasites, leveraging its existing profile as an anti-amoebic drug . The compound's ability to interact with other antimalarial agents enhances its therapeutic potential in treating malaria.

Case Studies and Clinical Observations

Case Study 1: Emetine Myopathy

Two patients developed proximal muscle weakness following aversion therapy with emetine hydrochloride. Muscle biopsies revealed reversible changes consistent with emetine myopathy, highlighting the need for careful monitoring during treatment .

Case Study 2: Emetine in Cancer Therapy

A clinical trial from the 1970s explored emetine's efficacy in solid tumors. Although some patients showed stabilization of disease and symptom relief, results varied widely across cases, indicating the necessity for further clinical evaluation to establish reliable therapeutic protocols .

Mechanism of Action

Emetine, dihydrochloride exerts its effects primarily by inhibiting protein synthesis. It binds to the 40S ribosomal subunit in eukaryotic cells, preventing the translocation step during protein elongation. This inhibition disrupts the synthesis of essential proteins, leading to the death of the target cells. Additionally, it has been shown to interfere with the ERK/MNK1/eIF4E signaling pathway, which is crucial for viral replication .

Comparison with Similar Compounds

Comparison with Similar Compounds

Calcium Channel Blockers

Emetine dihydrochloride shares cardiotoxic mechanisms with classical L-type calcium channel blockers like verapamil, nifedipine, and diltiazem. However, its potency and clinical applications differ significantly:

Emetine’s cardiotoxicity arises from its dual action: reducing calcium influx (like verapamil) and altering potassium currents, leading to prolonged repolarization and arrhythmias . Unlike verapamil, emetine’s narrow therapeutic index limits its use to life-threatening infections or research contexts.

Antimalarial Agents

Compared to frontline antimalarials, emetine dihydrochloride exhibits higher potency than chloroquine but lower than artemisinin derivatives:

*DHA = Dihydroartemisinin.

Emetine’s antagonism with DHA at IC₅₀ suggests overlapping targets, but its superior potency over chloroquine in resistant strains supports its investigational use in combination therapies .

Anticancer Derivatives

These derivatives retain emetine’s core structure but incorporate functional groups (e.g., thiourea, carbamate) to improve solubility and target engagement .

Structural Analogs

| Compound | Structure | Molecular Weight | Primary Use |

|---|---|---|---|

| Emetine dihydrochloride | Complex isoquinoline alkaloid | 571.58 | Protozoal infections, cancer |

| Trientine dihydrochloride | Linear polyamine | 219.16 | Wilson’s disease (copper chelation) |

| Dimethylaminoethyl chloride | Simple amine derivative | 144.03 | Pharmaceutical intermediate |

Emetine’s intricate tetracyclic structure distinguishes it from simpler salts, contributing to its multifaceted bioactivity and synthesis challenges .

Biological Activity

Emetine dihydrochloride, a compound derived from the ipecacuanha plant, has garnered attention for its diverse biological activities, particularly in the fields of molecular biology and pharmacology. This article synthesizes current research findings on emetine's mechanisms of action, therapeutic applications, and associated case studies.

Emetine exerts its biological effects primarily through the inhibition of protein synthesis. It targets the 40S ribosomal subunit, leading to the irreversible inhibition of protein synthesis in certain cell types, such as HeLa cells, while this effect is reversible in others like Chinese hamster ovary (CHO) cells . Additionally, emetine has been shown to interfere with mitochondrial protein synthesis and inhibit DNA and RNA biosynthesis, making it a potent tool for molecular biologists .

Key Findings:

- Protein Synthesis Inhibition : Emetine irreversibly inhibits protein synthesis by depleting free ribosomes and increasing polyribosomes in HeLa cells .

- Nucleic Acid Synthesis : The compound affects RNA synthesis in a dose-dependent manner, transitioning from reversible to irreversible inhibition .

- Cellular Effects : Emetine induces apoptosis in Jurkat T-cells via mitochondrial pathways, characterized by phosphatidylserine exposure and DNA fragmentation .

Therapeutic Applications

Emetine's biological activity extends beyond basic research; it has potential therapeutic applications in various medical conditions.

1. Cancer Treatment

Recent studies suggest that emetine has cytotoxic effects against several malignant tumors, including osteosarcoma and gastric cancer. It has been identified as an inhibitor of NF-κB signaling, which is crucial for leukemia stem cell maintenance . In vivo studies demonstrated that emetine significantly reduced leukemic burden in mice models treated with KG-1a cells .

2. Radiation-Induced Lung Injury (RILI)

A recent study highlighted emetine's protective effects against RILI by inhibiting epithelial-mesenchymal transition (EMT). Emetine administration resulted in reduced collagen deposition and alleviated lung hyperemia post-radiation exposure . This suggests a novel application for emetine in managing complications arising from radiation therapy.

Case Studies

Emetine Myopathy : Two case reports documented proximal muscle weakness following aversion therapy with emetine. Muscle biopsies revealed reversible changes indicative of myopathy, including floccular-shaped loss of myosin ATPase . This highlights the need for caution in clinical settings when using emetine due to potential myopathic effects.

Comparative Data on Emetine Dihydrochloride

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for determining the IC50 of emetine dihydrochloride in antiplasmodial or anticancer assays?

- Methodological Answer :

- Use dose-response curves with serial dilutions (e.g., 1 nM to 512 µM) in Plasmodium falciparum 3D7 strains (IC50 = 1 nM) or cancer cell lines (e.g., bladder cancer) .

- Measure viability via flow cytometry, ATP assays, or colorimetric methods (e.g., MTT). For autophagy or apoptosis, combine with caspase-3/7 assays or LC3-II immunoblotting .

- Data Consideration : Account for batch-specific purity (≥98% in ) and solvent stability (reconstitute in water/ethanol; store at -20°C) .

Q. How does emetine dihydrochloride inhibit eukaryotic protein synthesis, and what validation methods confirm this mechanism?

- Methodological Answer :

- Emetine irreversibly blocks ribosome translocation on mRNA by binding to the 40S ribosomal subunit. Validate via:

- Puromycin incorporation assays to quantify nascent polypeptide chains .

- Ribosome profiling to map ribosomal stalling .

- Complementary approaches include measuring HIF-1α/HIF-2α downregulation (IC50 ≤1 µM), as emetine destabilizes hypoxia-inducible factors .

Q. What are the standard storage and handling protocols for emetine dihydrochloride to ensure experimental reproducibility?

- Methodological Answer :

- Store lyophilized powder at 2–8°C, protected from light. Reconstitute in sterile water (20 mg/mL) or ethanol; aliquot and freeze at -20°C (stable for 3 months) .

- Critical Note : Degradation occurs upon exposure to heat/light (yellow discoloration). Verify purity via HPLC before use .

Advanced Research Questions

Q. How can researchers address contradictions between emetine’s cytotoxic efficacy and its cardiotoxicity in preclinical models?

- Methodological Answer :

- Cardiotoxicity Mitigation :

- Co-administer calcium (4.3–9.4 mM) to counteract negative inotropy in guinea pig papillary muscles .

- Use lower doses (e.g., 0.02–2 mg/kg in mice) combined with chemotherapy (cisplatin) to reduce effective drug thresholds .

- Experimental Design :

- Monitor ECG parameters (QT interval, action potential duration) in isolated cardiomyocytes .

- Employ toxicity-prediction models (e.g., hiPSC-derived cardiomyocytes) to screen for safe therapeutic windows .

Q. What strategies optimize emetine’s synergy with platinum-based chemotherapies in bladder cancer models?

- Methodological Answer :

- Dose Reduction : Use emetine (IC50 = 47 nM) with cisplatin (IC50 = 2.6 nM) in a 1:10 molar ratio to enhance growth arrest and autophagy while lowering cisplatin toxicity .

- Mechanistic Validation :

- Assess synergy via Chou-Talalay combination indices.

- Quantify apoptosis (Annexin V/PI) and autophagy (LC3-II/p62) in muscle-invasive T24 cells .

Q. How do researchers reconcile discrepancies in emetine’s reported IC50 values across different studies?

- Methodological Answer :

- Source of Variability :

| Study | IC50 (nM) | Model System | Reference |

|---|---|---|---|

| Antiplasmodial | 1 | P. falciparum 3D7 strain | |

| Anticancer (HIF-2α) | ≤1,000 | Renal carcinoma cells | |

| Cardiotoxicity | 45,000 | Guinea pig papillary muscle |

- Key Factors : Cell type (protozoan vs. mammalian), assay duration (acute vs. chronic exposure), and endpoint (viability vs. contractility) .

Q. What in vivo models best capture emetine’s dual role in metabolic regulation and AML differentiation?

- Methodological Answer :

- Type 1 Diabetes (T1D) Models :

- Low-dose streptozotocin-induced mice: Administer 0.02–2 mg/kg emetine to assess sustained glucose reduction .

- Leukemia Models :

- NSG mice with AML xenografts: Use 1 mg/kg emetine to reduce leukemic burden and clonogenicity via HIF-1α suppression .

- Validation : Flow cytometry for CD11b/CD14 (differentiation markers) and RNA-seq for ATGL/PEDF pathway activation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.